molecular formula C25H27NSi B14551187 N-(1,3-Diphenylbuta-1,3-dien-1-yl)-1,1,1-trimethyl-N-phenylsilanamine CAS No. 61820-42-6

N-(1,3-Diphenylbuta-1,3-dien-1-yl)-1,1,1-trimethyl-N-phenylsilanamine

Cat. No.: B14551187
CAS No.: 61820-42-6
M. Wt: 369.6 g/mol
InChI Key: KEJZAUIWMDOAEU-UHFFFAOYSA-N
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Description

N-(1,3-Diphenylbuta-1,3-dien-1-yl)-1,1,1-trimethyl-N-phenylsilanamine is a complex organic compound characterized by its unique structure, which includes a silanamine group bonded to a 1,3-diphenylbuta-1,3-diene moiety

Properties

CAS No.

61820-42-6

Molecular Formula

C25H27NSi

Molecular Weight

369.6 g/mol

IUPAC Name

N-(1,3-diphenylbuta-1,3-dienyl)-N-trimethylsilylaniline

InChI

InChI=1S/C25H27NSi/c1-21(22-14-8-5-9-15-22)20-25(23-16-10-6-11-17-23)26(27(2,3)4)24-18-12-7-13-19-24/h5-20H,1H2,2-4H3

InChI Key

KEJZAUIWMDOAEU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C1=CC=CC=C1)C(=CC(=C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Diphenylbuta-1,3-dien-1-yl)-1,1,1-trimethyl-N-phenylsilanamine typically involves the reaction of 1,3-diphenylbuta-1,3-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Diphenylbuta-1,3-dien-1-yl)-1,1,1-trimethyl-N-phenylsilanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The silanamine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of silanol or siloxane derivatives.

    Reduction: Formation of silane derivatives.

    Substitution: Formation of various substituted silanamine derivatives.

Scientific Research Applications

N-(1,3-Diphenylbuta-1,3-dien-1-yl)-1,1,1-trimethyl-N-phenylsilanamine has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-Diphenylbuta-1,3-dien-1-yl)-1,1,1-trimethyl-N-phenylsilanamine involves its interaction with various molecular targets. The silanamine group can form strong bonds with other silicon-containing compounds, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethane: A hydrocarbon with a similar aromatic structure but lacking the silanamine group.

    Imidazole Derivatives: Compounds with a five-membered ring structure containing nitrogen atoms, which exhibit different chemical properties due to the presence of heteroatoms.

Uniqueness

N-(1,3-Diphenylbuta-1,3-dien-1-yl)-1,1,1-trimethyl-N-phenylsilanamine is unique due to the presence of both the silanamine group and the 1,3-diphenylbuta-1,3-diene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and synthetic chemistry.

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